N-(4-acetylphenyl)-2-(4-bromophenoxy)acetamide
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Overview
Description
N-(4-acetylphenyl)-2-(4-bromophenoxy)acetamide is an organic compound with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique molecular structure, which includes an acetylphenyl group and a bromophenoxy group connected by an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(4-bromophenoxy)acetamide typically involves the reaction of 4-acetylphenylamine with 4-bromophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(4-bromophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-2-(4-bromophenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(4-bromophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-N’-[(4-bromophenoxy)acetyl]thiourea
- N-(4-(4-aminophenoxy)phenyl)acetamide
Uniqueness
N-(4-acetylphenyl)-2-(4-bromophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H14BrNO3 |
---|---|
Molecular Weight |
348.19 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-(4-bromophenoxy)acetamide |
InChI |
InChI=1S/C16H14BrNO3/c1-11(19)12-2-6-14(7-3-12)18-16(20)10-21-15-8-4-13(17)5-9-15/h2-9H,10H2,1H3,(H,18,20) |
InChI Key |
DWHNUPYMPGAJSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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